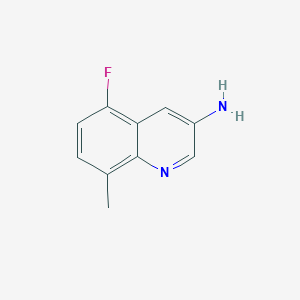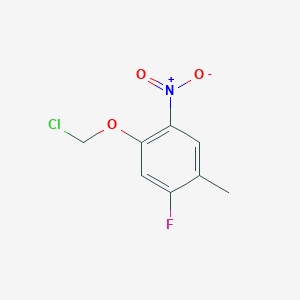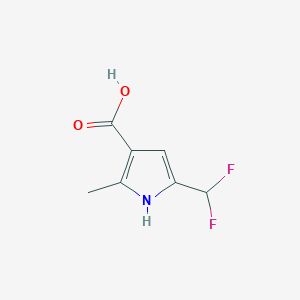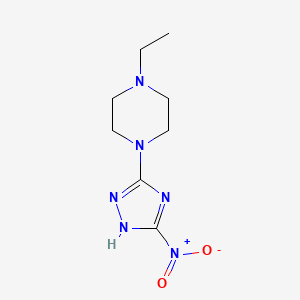
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with a molecular formula of C₁₃H₁₉N₃O₅ and a molecular weight of 297.31 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, an oxan-4-yl group, and a tert-butyl ester group. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Oxan-4-yl group introduction: This step involves the reaction of the pyrazole derivative with an appropriate oxan-4-yl halide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Analyse Chemischer Reaktionen
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The oxan-4-yl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with a strong nucleophile like sodium hydride can lead to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-nitro-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
tert-Butyl 5-nitro-1-(phenyl)-1H-pyrazole-3-carboxylate: This compound has a phenyl group instead of an oxan-4-yl group, which may result in different biological activities and chemical reactivity.
tert-Butyl 5-nitro-1-(methyl)-1H-pyrazole-3-carboxylate: The presence of a methyl group instead of an oxan-4-yl group can significantly alter the compound’s properties.
tert-Butyl 5-nitro-1-(ethyl)-1H-pyrazole-3-carboxylate: Similar to the methyl derivative, the ethyl group can influence the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H19N3O5 |
|---|---|
Molekulargewicht |
297.31 g/mol |
IUPAC-Name |
tert-butyl 5-nitro-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H19N3O5/c1-13(2,3)21-12(17)10-8-11(16(18)19)15(14-10)9-4-6-20-7-5-9/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
MWWPEYZCMMKBPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=NN(C(=C1)[N+](=O)[O-])C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one](/img/structure/B13196287.png)



![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

![7-Azaspiro[4.5]decan-9-ol](/img/structure/B13196322.png)
![4-{1,4-Diazabicyclo[3.2.1]octan-4-yl}thiophene-2-carbaldehyde](/img/structure/B13196334.png)

![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate](/img/structure/B13196347.png)



